![molecular formula C13H8FNO2 B6375889 3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol CAS No. 1261974-42-8](/img/structure/B6375889.png)
3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol
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Overview
Description
3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol is a chemical compound with a molecular weight of 229.21 g/mol. It features a cyano group, a fluorine atom, and a hydroxyl group, making it a versatile molecule in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 3-Cyano-5-(3-fluoro-5-oxophenyl)phenol.
Reduction: Formation of 3-Amino-5-(3-fluoro-5-hydroxyphenyl)phenol.
Substitution: Formation of 3-Cyano-5-(3-methoxy-5-hydroxyphenyl)phenol.
Scientific Research Applications
3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyano and fluorine groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-5-(3-fluoro-2-hydroxyphenyl)phenol: Similar structure but with the hydroxyl group in a different position.
3-Cyano-5-(3-chloro-5-hydroxyphenyl)phenol: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
3-Cyano-5-(3-fluoro-5-hydroxyphenyl)phenol is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a fluorine atom, along with a hydroxyl group, makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
3-(3-fluoro-5-hydroxyphenyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO2/c14-11-3-10(5-13(17)6-11)9-1-8(7-15)2-12(16)4-9/h1-6,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKPKGDJNWSXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)F)O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684704 |
Source
|
Record name | 3'-Fluoro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-42-8 |
Source
|
Record name | 3'-Fluoro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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